Docosanoic Acid

Catalog No.
S585505
CAS No.
112-85-6
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosanoic Acid

CAS Number

112-85-6

Product Name

Docosanoic Acid

IUPAC Name

docosanoic acid

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2-21H2,1H3,(H,23,24)

InChI Key

UKMSUNONTOPOIO-UHFFFAOYSA-N

solubility

0.102 g are sol in 100 g of 90% ethanol at 17 °C;0.218 g are sol in 100 ml of 91.5% ethanol at 25 °C; 0.116 g are sol in 100 ml of 86.2% ethanol at 25 °C; 0.011 g are sol in 100 ml of 63.07% ethanol at 25 °C; 0.1922 g are sol in 100 g of ether at 16 °C
Slightly soluble in water, ethanol, ethyl ether
In water, 160 mg/L, temp not specified
1.6e-05 mg/mL

Synonyms

behenic acid, behenic acid, aluminum salt, behenic acid, barium salt, behenic acid, cadmium salt, behenic acid, ferrium (+3) salt, behenic acid, lithium salt, behenic acid, potassium salt, behenic acid, silver (+1) salt, behenic acid, sodium salt, behenic acid, zinc salt, docosanoic acid

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O

The exact mass of the compound Docosanoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.70e-08 m0.102 g are sol in 100 g of 90% ethanol at 17 °c;0.218 g are sol in 100 ml of 91.5% ethanol at 25 °c; 0.116 g are sol in 100 ml of 86.2% ethanol at 25 °c; 0.011 g are sol in 100 ml of 63.07% ethanol at 25 °c; 0.1922 g are sol in 100 g of ether at 16 °cslightly soluble in water, ethanol, ethyl etherin water, 160 mg/l, temp not specified1.6e-05 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32364. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of straight-chain saturated fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Docosanoic acid, also known as behenic acid, is a C22:0 long-chain saturated fatty acid. Its value in industrial and research settings is primarily defined by its distinct physical properties, which are a direct consequence of its specific 22-carbon chain length. These properties, including a high melting point (~80°C) and low solubility in polar solvents, make it a critical raw material for synthesizing high-performance surfactants, a functional excipient in pharmaceuticals, and a component in specialty lubricants and phase-change materials. Unlike crude fatty acid mixtures or shorter-chain analogs, high-purity docosanoic acid provides the precise thermal behavior and molecular packing characteristics required for reproducible, high-performance applications.

Research Fit

Long-chain (C22) fatty acid for lipid metabolism research models
Higher thermal threshold supports formulation and phase change material studies
Chain-length-dependent physicochemical profile for material science applications

Substituting docosanoic acid (C22) with shorter-chain fatty acids like stearic acid (C18) or arachidic acid (C20) is often unviable because the ~10°C difference in melting point is critical for performance in thermally sensitive applications. This seemingly small change in chain length significantly alters thermal profiles, solubility, and the performance of derivative molecules like surfactants and esters. For instance, in polymer processing, the higher melting point of C22 acid provides superior thermal stability over C18 acid. In pharmaceutical and cosmetic formulations, derivatives of docosanoic acid, such as glyceryl behenate, exhibit unique crystallization and release-modifying properties not replicated by their stearate-based counterparts. Using a less-defined, crude mixture instead of pure docosanoic acid fails in applications requiring sharp, predictable melt transitions and consistent crystalline structures, leading to product failure and process irreproducibility.

Substitution Risk

Thermal Behavior
Higher melting point than stearic or arachidic acid alters thermal stability and solid-state processing; not directly interchangeable for high-temperature applications.
Metabolic Response
Gastrointestinal absorption and lipoprotein interaction profile differ from palmitic acid, shifting metabolic study endpoints and dietary model interpretation.
Structural Performance
Chain-length-specific molecular friction and film properties in LB films are not replicated by C18 or C20 analogs; substitution may compromise tribological studies.

Superior Thermal Properties: Higher Melting Point for High-Temperature Applications

Docosanoic acid exhibits a distinct and significantly higher melting point compared to its shorter-chain homologs, a critical parameter for thermal management applications. Its melting point is approximately 79.9°C, which is substantially higher than that of stearic acid (C18:0) at 69.3°C and arachidic acid (C20:0) at 75.4°C. This specific thermal transition makes it uniquely suitable for applications requiring a stable solid phase at temperatures where C18 and C20 acids would already be molten.

Evidence DimensionMelting Point (°C)
Target Compound Data79.9°C (Docosanoic Acid, C22:0)
Comparator Or BaselineStearic Acid (C18:0): 69.3°C | Arachidic Acid (C20:0): 75.4°C
Quantified Difference+10.6°C vs. Stearic Acid; +4.5°C vs. Arachidic Acid
ConditionsDetermined by Differential Scanning Calorimetry (DSC).

This specific melting point allows for its use as a phase-change material (PCM) for thermal energy storage in a higher temperature range than more common fatty acids.

Cholesterol Response
Head-to-head
TC 5.87 ± 0.8 mmol/L
vs Palmitic: 5.84 ± 0.7
vs Oleic: 5.12 ± 0.5
Reported cholesterol endpoint response context; supports lipid metabolism model interpretation.
Crossover metabolic-ward study; n=7; 3-wk diet periods.

Process-Critical Solubility: Differentiated Handling and Purification Requirements

The solubility of long-chain saturated fatty acids in organic solvents decreases as the carbon chain length increases. This property directly impacts process design for purification, formulation, and synthesis. At room temperature (~20°C), docosanoic acid (C22) is not considered soluble in ethanol (dissolves <10 mg/mL), whereas stearic acid (C18) is soluble under the same conditions. This lower solubility requires different processing parameters, such as higher temperatures or alternative solvents like THF, for effective dissolution, which can be leveraged for controlled crystallization and purification.

Evidence DimensionSolubility in Ethanol at ~20°C
Target Compound DataInsoluble (<10 mg/mL for Docosanoic Acid, C22)
Comparator Or BaselineSoluble (≥10 mg/mL for Stearic Acid, C18)
Quantified DifferenceQualitative shift from soluble to insoluble under standard lab conditions.
ConditionsDissolution of 10 mg of fatty acid in 1 mL of solvent at room temperature (~20°C).

This solubility difference dictates solvent selection and processing temperatures, making docosanoic acid suitable for processes where controlled precipitation or low solubility at room temperature is a desired feature.

Lipase Inhibition
Head-to-head
~20% inhibition
vs Orlistat: ~70%
Partial inhibition profile for enzyme study context; reported in vitro assay.
Structured lipid behenate; in vitro enzyme assay.

Precursor Suitability: Enabling Sustained Release in Pharmaceutical Formulations

Docosanoic acid serves as a precursor to glyceryl behenate, a critical excipient in pharmaceutical manufacturing. When used to formulate solid lipid nanoparticles (SLNs), glyceryl behenate (derived from C22 acid) produces larger nanoparticles and provides more significant sustained drug release compared to SLNs made with glyceryl stearate (derived from C18 acid). This demonstrates that the longer C22 chain imparts specific matrix-forming properties that are essential for controlling the release kinetics of active pharmaceutical ingredients (APIs).

Evidence DimensionDrug Release from Solid Lipid Nanoparticles (SLNs)
Target Compound DataSignificant sustained release (Glyceryl Dibehenate-based SLNs)
Comparator Or BaselineLess sustained release (Glyceryl Stearate-based SLNs)
Quantified DifferenceQualitatively described as a 'significant' difference in release profile.
ConditionsComparison of diazepam-loaded SLNs formulated with either glyceryl dibehenate or glyceryl stearate.

For developing controlled-release oral solid dosage forms, selecting docosanoic acid as the precursor for the lipid matrix provides a demonstrable advantage in slowing and controlling drug release compared to using stearic acid.

Toxicity Profile
Data to verify
NOAEL 1000 mg/kg/day (rat, 42d)
Reported oral repeat-dose endpoint; supports safety-related endpoint monitoring in rodent models.
OECD SIDS; class-level inference; not for human or veterinary use.
Phase Change Enthalpy
Reported
188.86 J g⁻¹
Supports thermal energy storage material research; high latent heat metric.
Palmitic-behenic eutectic; DSC characterization.
Melting Point
Cross-study comparable
~80.0 °C
vs Stearic: ~70.1 °C
vs Arachidic: ~75.4 °C
Higher melting threshold supports elevated-temperature formulation research.
Literature-reported values; chain-length-dependent.
Molecular Friction
Class-level inference
Chain-length-dependent friction; molecular resolution images reported.
Supports nanotribology model studies; distinct chain-length signature.
FFM on LB films; comparative data limited.

Formulation of Phase-Change Materials for Thermal Energy Storage above 70°C

Due to its sharp melting transition at approximately 80°C, docosanoic acid is a primary candidate for latent heat storage applications in a temperature range where common substitutes like stearic acid (melts at ~69°C) are unsuitable. This makes it the right choice for passive thermal regulation systems in electronics, solar thermal applications, and industrial heat recovery.

Synthesis of Functional Excipients for Controlled-Release Pharmaceuticals

As a precursor to specialty lipids like glyceryl behenate, docosanoic acid is the preferred starting material for creating matrices in oral tablets and capsules designed for sustained drug release. The performance of behenate-based excipients in retarding drug dissolution is demonstrably different from their stearate-based analogs, making docosanoic acid the correct choice for formulators needing to achieve specific, slow release profiles.

Manufacturing High-Performance Surfactants and Emollients for Personal Care

The C22 carbon chain of docosanoic acid is used to produce behenyl alcohol and other behenyl derivatives. These C22 compounds are used as thickeners, emulsifiers, and conditioning agents in cosmetics and hair care, where they provide a distinct texture, viscosity, and thermal stability profile not achievable with C16 (cetyl) or C18 (stearyl) analogs.

High-Temperature Lubricants and Polymer Processing Aids

In applications such as polymer extrusion or molding, the higher melting point and lower volatility of docosanoic acid compared to stearic acid make it a more effective lubricant and release agent. It provides necessary slip properties at elevated processing temperatures where shorter-chain acids might degrade or be less effective.

Application Fit Matrix

Application
Selection Property
Validation Focus
Lipid metabolism research models
Chain-length-dependent cholesterol endpoint
Cholesterol response and absorption context review
Enzyme inhibition studies
Partial lipase inhibition profile
Metabolic modulation and glucose homeostasis endpoints
Thermal energy storage materials
High latent heat and conductivity enhancement
Phase change enthalpy and thermal cycling stability
High-melting formulation research
Elevated melting point vs. shorter-chain analogs
Solid-state stability and thermal release profile

Physical Description

Pellets or Large Crystals; Other Solid; Liquid, Other Solid; Liquid
White to cream or yellow solid; [CHEMINFO] White crystalline powder; [MSDSonline]
Solid

Color/Form

Waxy solid
Needles

XLogP3

9.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

340.334130642 Da

Monoisotopic Mass

340.334130642 Da

Boiling Point

306 °C at 60 mm Hg

Heavy Atom Count

24

Density

0.8221 at 100 °C/4 °C

LogP

log Kow = 9.91 (est)

Appearance

Unit:500 mgSolvent:nonePurity:99%Physical solid

Melting Point

79.95 °C
81 °C

UNII

H390488X0A

Related CAS

16529-65-0 (zinc salt)
18990-72-2 (aluminum salt)
20259-31-8 (iron(+3) salt)
2489-05-6 (silver(+1) salt)
2636-16-0 (barium salt)
34303-23-6 (cadmium salt)
4499-91-6 (lithium salt)
5331-77-1 (hydrochloride salt)
7211-53-2 (potassium salt)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 154 of 158 companies (only ~ 2.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pharmacology

Behenic Acid is a saturated very long-chain fatty acid with a 22-carbon backbone. Behenic acid is a major component of ben oil, extracted from the seeds of the moringa tree.

Vapor Pressure

0.00000007 [mmHg]

Impurities

(C14-C20) fatty acids ca. 11 %; C24 fatty acid ca. 2 %

Other CAS

112-85-6

Wikipedia

Behenic_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepn from erucic acid by catalytic reduction
HYDROGENATION OF RAPESEED OR FISH OIL FOLLOWED BY HYDROLYSIS AND FRACTIONAL DISTILLATION; HYDROGENATION OF ERUCIC ACID (CIS-13-DOCOSENOIC ACID)

General Manufacturing Information

Paper Manufacturing
Plastics Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Cyclic Crude and Intermediate Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Docosanoic acid: ACTIVE
Straight chain saturated fatty acid. /From table/

Analytic Laboratory Methods

EIGHTY SPECIFIC COMPOUNDS WERE IDENTIFIED IN RAW AND TREATED WASTEWATER BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY.
SOYBEAN OIL FATTY ACIDS DETERMINED BY HPLC.
THE FATTY ACID COMPOSITION OF ROOT OIL OF CURCULIGO ORCHIOIDES (USED MEDICINALLY IN INDIA) WAS DETERMINED BY TLC-GAS CHROMATOGRAPHY TECHNIQUES. BEHENIC ACID WAS A MAIN COMPONENT ACID.
BEHENIC ACID (2.62%) WAS ISOLATED FROM THE OIL OBTAINED FROM THE MEDICINAL PLANT ERYTHRINA SUBEROSA ROXB SEEDS AND IDENTIFIED BY THIN LAYER CHROMATOGRAPHY.

Clinical Laboratory Methods

Analyte: behenic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission); limit of detection: 50 ng

Interactions

THE BLOOD PLATELET AGGREGATING EFFECT OF BEHENIC ACID ON WASHED PIG BLOOD PLATELETS WAS ENHANCED BY THE ADDITION OF CALCIUM IONS. LINOLENIC ACID COMPLETELY INHIBITED THE EFFECT OF BEHENIC ACID WHEN BOTH WERE ADDED IN EQUIMOLAR CONCENTRATIONS.

Effect of mixed culture of yeast and microalgae on acetyl-CoA carboxylase and Glycerol-3-phosphate acyltransferase expression

Fatemeh-Rezaee Ashtiani, Hasan Jalili, Mahdi Rahaie, Mahsa Sedighi, Abdeltif Amrane
PMID: 33341347   DOI: 10.1016/j.jbiosc.2020.11.006

Abstract

In recent years, some studies have reported that co-culturing green algae and yeast improve lipid and biomass concentration. In this study, a co-culture of the oleaginous yeast Rhodotorula glutinis and the microalgae Chlorella vulgaris was consequently conducted with inoculation of microalga and yeast in growth and stationary phases, respectively. For the first time, the expression of two pivotal enzymes in fatty acids synthetic pathway, acetyl-CoA carboxylase and Glycerol-3-phosphate acyltransferase, was evaluated. To evaluate the synergistic impacts of the mixed culture on the enzymes expression, several co-culture models were designed, including the use of different ratio of microalgae to yeast or the use of residual cell-free medium of yeast; a positive impact on enzymes overexpression was shown in the case of the co-culture of the two microorganisms, and when the remaining cell-free medium of yeast was added to the microalgal culture. The results of in vitro co-culture demonstrated increased 6- and 5-fold of nervonic acid (C24:1) and behenic acid (C22:0) concentrations, respectively, in 2:1 microalgae to yeast co-culture as compared to the monoculture batches. Addition of yeast residual cell-free medium in the 2:1 ratio to the microalgal culture enhanced 9 and 6 times nervonic acid (C24:1) and behenic acid (C22:0) amounts, respectively.


Preparation and characterization of itraconazole loaded nanomicelles based on dextran-behenic acid for cutaneous leishmaniasis treatment

Sara Shahriyar, Somayeh Taymouri, Sedigheh Saberi, Parvin Asadi, Majid Tabbakhian
PMID: 33617377   DOI: 10.1080/03639045.2021.1890112

Abstract

Cutaneous leishmaniasis is known as the most prevalent clinical form of leishmaniasis. It needs the development of new therapies due to the serious side-effects promoted by taking the current drugs. In the present study, dextran-behenic acid (DEX-BA) based nanomicelles were developed to direct the delivery of itraconazole (ITZ) to the macrophages and enhance its toxic effects against Leishmania parasites. DEX-BA was synthesized through the esterification of dextran with behenic acid. The critical micelle concentration of the newly developed conjugate was evaluated using pyrene as the fluorescent probe. The nanomicelles were generated by the dialysis method; then they were optimized by applying a Box-Behnken design. The effects of the dialysis temperature, polymer content, and sonication time on the characteristics of micelles were subsequently studied. Furthermore,
efficacy against
promastigotes and parasite-infected macrophages was evaluated. The optimized formulation showed the particle size of 195.16 ± 3.06 nm, the polydispersity index of 0.39 ± 0.01, the zeta potential of -16.29 ± 0.89 mV, the encapsulation efficiency % of 56.11 ± 4.9, and the release efficiency % of 51.29 ± 1.97. According to scanning electron microscopy, the nanomicelles were found to be nearly spherical in shape. ITZ-loaded nanomicelles showed the strongest anti-leishmanial activities when compared with the free ITZ and drug-free nanomicelles. It could be, therefore, concluded that ITZ-loaded nanomicelles might be useful as an alternative therapy for the treatment of cutaneous leishmania.


Targeted analysis of ceramides and cerebrosides in yellow lupin seeds by reversed-phase liquid chromatography coupled to electrospray ionization and multistage mass spectrometry

Mariachiara Bianco, Cosima Damiana Calvano, Ilario Losito, Francesco Palmisano, Tommaso R I Cataldi
PMID: 32344348   DOI: 10.1016/j.foodchem.2020.126878

Abstract

Ceramides (Cer) and cerebrosides are important sphingolipids (SL) involved in many biological processes. Herein, the SL content of yellow lupin seeds (Lupinus luteus) was determined by liquid-liquid extraction, mild alkaline hydrolysis (1 h at 37 °C) and reversed-phase liquid chromatography with negative electrospray ionization coupled to either an orbital-trap (Fourier-transformed, FT) or linear ion-trap (LIT) mass spectrometry (RPLC-ESI/MS). The chemical identity of SL including the sugar residues and sphingoid backbone (SB) was inferred by collision-induced dissociation multiple-stage mass spectrometry (MS
, n = 2,3). Up to 52 Cer and 47 cerebrosides were successfully recognized and quantified in sample extracts of L. luteus seeds also counting isobaric species. As reported for other vegetables, a hydroxylated SB was observed whereby the N-acyl chains showed a high occurrence of very-long-chain moieties; phytosphingosine and 4-hydroxy-8-sphingenine were the predominant SB paired mainly with oleic acid (C18:1), hydroxylated behenic acid (C22:0;1) and hydroxylated lignoceric acid (C24:0;1).


Prilling of API/fatty acid suspensions: Screening of additives for drug release modification

E De Coninck, V Vanhoorne, M Boone, G Van Assche, B G De Geest, T De Beer, C Vervaet
PMID: 31926276   DOI: 10.1016/j.ijpharm.2020.119022

Abstract

Current study screened additives which could modify the drug release from prills made of an active pharmaceutical ingredient/fatty acid (API/FA) suspension, without negatively influencing the processability and/or stability of the formulation. Therefore, 11 additives (i.e. emulsifiers, pore-formers and FA-based lubricants) were added in a 20% concentration to a paracetamol/behenic acid formulation. Two additives, Kolliphor® P338 and P407 provided complete drug release in less than 1 h, as their thermoreversible gel formation resulted in a disintegration of the prills. Lower Kolliphor® P338 or P407 concentrations (2.5-10%) resulted in a complete but slower drug release in 24 h as the prills no longer disintegrated and the release mechanism was dominated by pore-formation. Prills with a robust drug release profile (i.e. independent of pH and surfactant concentration of the dissolution medium) were obtained after the addition of ≥5% Kolliphor® P338 or P407 to the FA-based formulation. Based on a 6-month stability study, it was concluded that Kolliphor® P407 was a suitable additive to modify the drug release profile of API/FA suspension-based prills when formulations were stored below 25 °C at low relative humidity.


Development of behenic acid-ethyl cellulose oleogel stabilized Pickering emulsions as low calorie fat replacer

Parisa Ahmadi, Mahnaz Tabibiazar, Leila Roufegarinejad, Afshin Babazadeh
PMID: 31760020   DOI: 10.1016/j.ijbiomac.2019.10.205

Abstract

This study investigated the optimization of thermal, functional and rheological properties of Ethyl Cellulose (EC)-based oleogel considering different concentrations of Behenic Acid (BA) and stability of water in oleogel (w/og) emulsions. The results showed that the combination of EC and BA improved the oleogel properties at specific ratios (2:4 and 1:5 wt%). High strength (G' > 1000 mPa) with good thermo-responsive and viscoelastic behavior in the range of 45-60 °C and low loss of oil (<0.2%) were observed in these oleogel formulations. Polarized light microscopy images and XRD results showed the presence of crystals and high proportion of crystalline regions in the mentioned formulations. There were no significant differences among solid fat content (SFC) of EC contained oleogels. The FTIR results indicated new hydrogen bonds formation. The w/og stabilized emulsions with EC: BA (1:5 wt%) oleogel showed high physical stability even at high ratios of disperse phase (5 to 45 wt% of water). The particle size and polydispersity index (PDI) of emulsions were reduced significantly to 250 nm and 0.19, respectively by increasing the ratio of water phase to 45:55 w/og. The oleogel and developed Pickering w/og emulsion has good potential in the formulation of low calorie food products.


Fatty Acid Composition and Applications of Eriobotrya japonica Seed Oil

Atsushi Henmi, Minori Shoji, Masato Nomura, Toshio Inoue
PMID: 31178459   DOI: 10.5650/jos.ess18178

Abstract

The loquat (Eriobotrya japonica) is commonly found in Japan. Its fruits are consumed raw or used in processed foods, and its leaves are used as a traditional medicine and in the manufacturing of cosmetics. Additionally, its seeds have several industrial applications. Therefore, this study aimed to estimate the fatty acid composition of loquat seed oil, and to evaluate its potential application as a deodorant. Palmitic acid, linoleic acid, behenic acid, and lignoceric acid were found to be the primary fatty acids present in the seeds, among which linoleic acid was involved in the deodorization of allyl methyl sulfide. Based on these results, loquat seed oil has potential for use in deodorant production.


Effects of abomasal infusions of fatty acids and one-carbon donors on hepatic ceramide and phosphatidylcholine in lactating Holstein dairy cows

W A Myers, J E Rico, A N Davis, A B P Fontoura, M J Dineen, B N Tate, J W McFadden
PMID: 31178188   DOI: 10.3168/jds.2018-16200

Abstract

Our objectives were to (1) determine whether the abomasal infusion of behenic acid (C22:0) elevated hepatic ceramide relative to palmitic acid (C16:0) or docosahexaenoic acid (C22:6n-3) infusion; (2) assess whether the abomasal infusion of choline chloride or l-serine elevated hepatic phosphatidylcholine (PC) in cows abomasally infused with C16:0; and (3) characterize the PC lipidome in cows abomasally infused with C22:6n-3, relative to C16:0 or C22:0 infusion. In a 5 × 5 Latin square design, 5 rumen-cannulated Holstein cows (214 ± 4.9 DIM; 3.2 ± 1.1 parity) were enrolled in a study with 6-d periods. Abomasal infusates consisted of (1) palmitic acid (PA; 98% C16:0); (2) PA + choline chloride (PA+C; 50 g/d choline chloride); (3) PA + l-serine (PA+S; 170 g/d l-serine); (4) behenic acid (BA; 92% C22:0); and (5) an algal oil rich in docosahexaenoic acid (DHA; 44% C22:6n-3). Emulsion infusates provided 301 g/d of total fatty acids containing a minimum of 40 g/d of C16:0. Cows were fed a corn silage-based diet. Milk was collected on d -2, -1, 5, and 6. Blood was collected and liver biopsied on d 6 of each period. Although we did not detect differences in milk yield, milk fat yield and content were lower in cows infused with DHA relative to PA. Plasma triacylglycerol concentrations were lower with DHA treatment relative to PA or BA. Cows infused with DHA had lower plasma insulin concentrations relative to cows infused with PA only. For objective 1, hepatic ceramide-d18:2/22:0 was highest in cows infused with BA relative to other treatments. For objective 2, plasma free choline concentrations were greater in PA+C cows relative to PA; however, we did not observe this effect with PA+S. Plasma total PC concentrations were similar for all treatments. Regarding the hepatic lipidome, a total of 18 hepatic PC were higher (e.g., PC-16:1/18:2) and 25 PC were lower (e.g., PC-16:0/22:6) with PA+C infusion relative to PA. In addition, 17 PC were higher (e.g., PC-20:3/22:5) and 21 PC were lower (e.g., PC-18:0/22:6) with PA+S infusion relative to PA. For objective 3, hepatic concentrations of many individual saturated PC (e.g., PC-18:0/15:0) were lower with DHA relative to other treatments. Hepatic concentrations of highly unsaturated PC with very-long-chain fatty acids (e.g., PC-14:0/22:6) were higher in DHA-infused cows relative to PA, PA+C, PA+S, or BA. The abomasal infusion of emulsions containing palmitic acid, palmitic acid with choline chloride or serine, behenic acid, or docosahexaenoic acid influence the hepatic ceramide and PC profiles of lactating cows.


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